N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide
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Overview
Description
N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide is a chemical compound with a complex structure that includes a cycloheptyl group, a dimethylsulfamoyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with cycloheptylamine to produce N-cycloheptyl-2-methoxybenzamide.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
N-cyclohexyl-5-(dimethylsulfamoyl)-2-methoxybenzamide: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its chemical properties and biological activities.
N-cyclopentyl-5-(dimethylsulfamoyl)-2-methoxybenzamide:
N-cycloheptyl-5-(dimethylsulfamoyl)-2-fluorobenzamide: The substitution of a methoxy group with a fluorine atom can significantly alter the compound’s properties and its interactions with biological targets .
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-19(2)24(21,22)14-10-11-16(23-3)15(12-14)17(20)18-13-8-6-4-5-7-9-13/h10-13H,4-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGPJGGGYXCJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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